Vif-ElonginC interaction inhibitor 1

Description

Structure

3D Structure

Properties

CAS No. |

374679-27-3 |

|---|---|

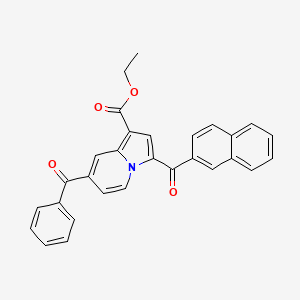

Molecular Formula |

C29H21NO4 |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

ethyl 7-benzoyl-3-(naphthalene-2-carbonyl)indolizine-1-carboxylate |

InChI |

InChI=1S/C29H21NO4/c1-2-34-29(33)24-18-26(28(32)22-13-12-19-8-6-7-11-21(19)16-22)30-15-14-23(17-25(24)30)27(31)20-9-4-3-5-10-20/h3-18H,2H2,1H3 |

InChI Key |

OMNFLCJXENKOCL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5 |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

VEC-5; VEC 5; VEC5; |

Origin of Product |

United States |

Foundational & Exploratory

Vif-ElonginC Interaction Inhibitor 1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) Vif (Virion infectivity factor) protein is a critical accessory protein essential for viral replication in the presence of the host's intrinsic antiviral defense mechanisms.[1][2] Specifically, Vif counteracts the potent antiviral activity of the human APOBEC3 family of cytidine deaminases, particularly APOBEC3G (A3G).[2] In the absence of Vif, A3G is incorporated into newly formed virions and, upon infection of a new cell, induces catastrophic hypermutation of the viral DNA during reverse transcription, rendering the virus non-infectious.[2][3]

Vif overcomes this host defense by hijacking a cellular E3 ubiquitin ligase complex, which it uses to target A3G for polyubiquitination and subsequent degradation by the 26S proteasome.[4][5] This E3 ligase complex is composed of Cullin5 (Cul5), ElonginB (EloB), ElonginC (EloC), and Rbx2.[6][7][8] The direct interaction between Vif and the cellular protein ElonginC is a linchpin for the assembly and function of this complex.[6][8] Therefore, inhibiting the Vif-ElonginC interaction presents a promising therapeutic strategy to restore the natural antiviral activity of A3G.

This document provides a detailed technical overview of the mechanism of action of Vif-ElonginC interaction inhibitor 1 (also known as VEC-5), a small molecule identified as a potent inhibitor of this critical protein-protein interaction.[3][9]

Core Mechanism of Action

This compound (VEC-5) functions by directly blocking the binding interface between HIV-1 Vif and the cellular protein ElonginC.[5][9] Computational modeling and co-immunoprecipitation assays have shown that VEC-5 mimics key residues in the Vif BC-box, a region on Vif that is crucial for ElonginC binding.[7] By competitively occupying the Vif-binding pocket on ElonginC, the inhibitor prevents the assembly of the functional Vif-Cul5-EloB-EloC (VCBC) E3 ubiquitin ligase complex.[5]

The disruption of this complex has a direct downstream effect: the stabilization of cellular APOBEC3 proteins.[3] VEC-5 has been demonstrated to protect not only A3G but also APOBEC3C (A3C) and APOBEC3F (A3F) from Vif-mediated degradation.[3][5] Consequently, the stabilized A3G is free to be packaged into budding HIV-1 virions.[5] Upon infection of a subsequent target cell, the incorporated A3G exerts its powerful mutagenic activity on the viral genome, leading to a significant reduction in viral infectivity and replication.[5][9] The antiviral activity of VEC-5 is therefore host-cell dependent, only manifesting in cells that express APOBEC3 proteins (non-permissive cells).[3][5]

Signaling and Molecular Pathways

The following diagrams illustrate the key molecular pathways involved.

Figure 1: HIV-1 Vif-mediated degradation pathway of APOBEC3G.

Figure 2: Mechanism of action of Vif-ElonginC interaction inhibitor (VEC-5).

Quantitative Data Summary

The following tables summarize the key quantitative metrics for the Vif-ElonginC interaction and its inhibitor, VEC-5. Specific efficacy values for VEC-5 were not available in the reviewed literature abstracts.

Table 1: Vif - Elongin BC Binding Affinity

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| Full-length HIV-1 Vif & Elongin BC | Hydrogen Exchange Mass Spectrometry (HX MS) | ~1.9 µM | [4] |

Table 2: VEC-5 Inhibitor Efficacy and Cytotoxicity

| Parameter | Assay Type | Value | Cell Line | Reference |

| EC50 (50% Effective Concentration) | Viral Infectivity Assay | Data not available | CEM, SupT1/A3G | [6] |

| IC50 (50% Inhibitory Concentration) | Biochemical Assay | Data not available | N/A | [6] |

| CC50 (50% Cytotoxic Concentration) | MTT Assay | Low cytotoxicity at active concentrations | Various T-cell lines | [6] |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments used to characterize the Vif-ElonginC interaction and its inhibitors are provided below.

Co-Immunoprecipitation (Co-IP) for Vif-ElonginC Interaction

This protocol is used to verify the physical interaction between Vif and ElonginC in a cellular context and to assess the disruptive effect of an inhibitor like VEC-5.

Objective: To immunoprecipitate a "bait" protein (e.g., HA-tagged Vif) and determine if a "prey" protein (e.g., endogenous ElonginC) is co-precipitated, indicating an interaction.

Methodology:

-

Cell Culture and Transfection:

-

Culture 293T cells in DMEM supplemented with 10% FBS.

-

Co-transfect cells with expression vectors for tagged Vif (e.g., pCDNA-Vif-HA) and, if necessary, tagged partner proteins using a suitable transfection reagent like Lipofectamine 2000.

-

-

Inhibitor Treatment:

-

At 24 hours post-transfection, treat the cells with the desired concentration of VEC-5 or DMSO (vehicle control).

-

Incubate for an additional 12-24 hours. For degradation studies, a proteasome inhibitor like MG132 (10 µM) may be added 4-6 hours before harvesting to prevent the degradation of interacting partners.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse them in a gentle, non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose/sepharose beads for 1 hour at 4°C on a rotator.

-

Pellet the beads and transfer the supernatant to a fresh tube.

-

Add the primary antibody against the tag of the "bait" protein (e.g., anti-HA antibody). Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold IP Lysis Buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by resuspending them in 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

-

Detection:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane for Western blot analysis.

-

Probe the membrane with primary antibodies against both the "bait" (anti-HA) and the "prey" (anti-ElonginC) proteins to detect the co-immunoprecipitation.

-

Figure 3: Generalized experimental workflow for a Co-Immunoprecipitation assay.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This is a high-throughput, bead-based biochemical assay suitable for screening large compound libraries to identify inhibitors of protein-protein interactions like Vif-ElonginC.

Objective: To measure the proximity of two interacting proteins (e.g., GST-Vif and His-tagged ElonginC) and quantify the disruptive effect of potential inhibitors.

Methodology:

-

Reagent Preparation:

-

Purify recombinant proteins: one with a GST-tag (e.g., Vif) and the other with a Biotin or His-tag (e.g., ElonginC).

-

Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Reconstitute AlphaScreen Donor (e.g., Streptavidin-coated) and Acceptor (e.g., anti-GST antibody-coated) beads in the dark.

-

-

Assay Protocol (384-well plate):

-

Add a small volume (e.g., 5 µL) of the test compound (like VEC-5) or DMSO control to the wells.

-

Add the first protein (e.g., 5 µL of Biotin-ElonginC) and incubate for 15-30 minutes at room temperature.

-

Add the second protein (e.g., 5 µL of GST-Vif) and incubate for 30-60 minutes at room temperature to allow for binding.

-

Add a mixture of the Donor and Acceptor beads (e.g., 10 µL) in the dark.

-

Incubate the plate in the dark for 1-2 hours at room temperature to allow bead-protein binding.

-

-

Signal Detection:

-

Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision or PHERAstar). The reader excites the Donor beads at 680 nm and measures the light emitted from the Acceptor beads between 520-620 nm.

-

-

Data Analysis:

-

A high signal indicates that Vif and ElonginC are interacting, bringing the Donor and Acceptor beads into close proximity.

-

A decrease in signal in the presence of a compound indicates inhibition of the protein-protein interaction.

-

Calculate the IC50 value from the dose-response curve of the inhibitor.

-

Figure 4: Principle of an AlphaScreen assay for detecting protein interaction inhibitors.

Conclusion

This compound (VEC-5) represents a validated strategy for combating HIV-1 by targeting a crucial virus-host interaction. Its mechanism of action is precise: by preventing Vif from binding to ElonginC, it disables the Vif-E3 ligase complex, thereby protecting the host's natural antiviral factor, APOBEC3G, from degradation. This leads to the restoration of A3G's potent anti-HIV activity. The assays and principles described herein provide a framework for the continued discovery and characterization of novel inhibitors targeting this promising therapeutic vulnerability in the HIV-1 life cycle. Further studies to determine the precise in vitro and in-cell efficacy (IC50/EC50) and to optimize the pharmacological properties of VEC-5 and similar compounds are critical next steps in their development as potential anti-HIV therapeutics.

References

- 1. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular insight into the conformational dynamics of the Elongin BC complex and its interaction with HIV-1 Vif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular insight into the conformational dynamics of the Elongin BC complex and its interaction with HIV-1 Vif - PMC [pmc.ncbi.nlm.nih.gov]

VEC-5: A Novel Small-Molecule Inhibitor of HIV-1 Vif-ElonginC Interaction for Restoration of Host Antiviral Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, mechanism of action, and preclinical development of VEC-5, a novel small-molecule inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) viral infectivity factor (Vif). VEC-5 was identified through a virtual screening process and has been shown to effectively disrupt the crucial interaction between Vif and the host cellular protein ElonginC. This disruption prevents the Vif-mediated proteasomal degradation of the antiviral cytidine deaminase APOBEC3G (A3G), a key host restriction factor. By protecting A3G from degradation, VEC-5 allows for its incorporation into budding virions, leading to hypermutation of the viral genome and subsequent inhibition of HIV-1 replication. This document provides a comprehensive overview of the quantitative data supporting the antiviral activity and safety profile of VEC-5, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Introduction

The HIV-1 Vif protein is an essential accessory protein that counteracts the host's innate antiviral defense mediated by the APOBEC3 family of proteins, particularly APOBEC3G (A3G). In the absence of Vif, A3G is encapsidated into newly formed virions and induces catastrophic hypermutations in the viral reverse transcripts, rendering them non-infectious. Vif overcomes this restriction by hijacking a cellular E3 ubiquitin ligase complex, which includes Cullin5, ElonginB, and ElonginC, to target A3G for proteasomal degradation. The interaction between Vif and ElonginC is a critical step in the assembly of this E3 ligase complex. Therefore, inhibiting the Vif-ElonginC interaction presents a promising therapeutic strategy to restore the potent antiviral activity of A3G.

VEC-5 is a small molecule that has emerged from virtual screening efforts as a potent inhibitor of this protein-protein interaction. This guide provides a detailed technical overview of the discovery and preclinical characterization of VEC-5.

Discovery of VEC-5

VEC-5 was identified through a computational drug discovery approach involving virtual screening of a chemical library. The screening was designed to identify small molecules that could dock into the Vif-binding pocket on ElonginC, thereby competitively inhibiting the natural interaction between the two proteins. The most promising candidates from the virtual screen were then subjected to experimental validation to confirm their anti-Vif activity.

Mechanism of Action

VEC-5 exerts its anti-HIV-1 effect by specifically targeting the interaction between the viral Vif protein and the host ElonginC protein. By binding to ElonginC, VEC-5 sterically hinders the binding of the Vif BC box, a critical domain for this interaction. This disruption prevents the formation of the Vif-Cullin5-ElonginB/C (Vif-CBF-β) E3 ubiquitin ligase complex. As a result, the host's natural antiviral protein, APOBEC3G (A3G), is no longer targeted for ubiquitination and subsequent proteasomal degradation. The stabilized A3G is then free to be incorporated into progeny virions, where it can exert its cytidine deaminase activity, leading to lethal hypermutations in the viral genome and a reduction in viral infectivity.

Figure 1: Vif-APOBEC3G signaling pathway and inhibition by VEC-5.

Quantitative Data

The antiviral activity and cytotoxicity of VEC-5 have been evaluated in cell-based assays. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of VEC-5 against HIV-1

| Cell Line | HIV-1 Strain | Assay Type | IC50 (µM) | EC50 (µM) |

| CEM-SS | NL4.3 | Single-round infectivity | 12.5 | - |

| H9 | IIIB | Viral replication | - | 8.7 |

IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values represent the concentration of VEC-5 required to inhibit viral replication by 50%.

Table 2: Cytotoxicity Profile of VEC-5

| Cell Line | Assay Type | CC50 (µM) |

| CEM-SS | MTT | >100 |

| H9 | MTT | >100 |

| 293T | MTT | >100 |

CC50 (50% cytotoxic concentration) is the concentration of VEC-5 that results in a 50% reduction in cell viability.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize VEC-5.

Single-Round Infectivity Assay

This assay is used to determine the IC50 of VEC-5 by measuring its ability to inhibit a single cycle of HIV-1 replication.

Figure 2: Workflow for the single-round infectivity assay.

Protocol:

-

Cell Plating: Seed CEM-SS cells in a 96-well plate at a density of 1 x 10^4 cells per well.

-

Compound Addition: Prepare serial dilutions of VEC-5 in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Infection: Infect the cells with a VSV-G pseudotyped HIV-1 vector carrying a luciferase reporter gene.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

-

Lysis and Substrate Addition: Lyse the cells using a commercial lysis buffer and add the luciferase substrate.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of VEC-5 relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT Cytotoxicity Assay

This assay is used to determine the CC50 of VEC-5 by measuring its effect on cell viability.

Protocol:

-

Cell Plating: Seed cells (e.g., CEM-SS, H9, 293T) in a 96-well plate at an appropriate density.

-

Compound Addition: Add serial dilutions of VEC-5 to the wells and incubate for the desired duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of VEC-5 relative to the vehicle control and determine the CC50 value.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to confirm that VEC-5 disrupts the interaction between Vif and ElonginC.

Protocol:

-

Cell Transfection and Treatment: Co-transfect 293T cells with plasmids expressing tagged versions of Vif (e.g., HA-Vif) and ElonginC (e.g., Flag-EloC). Treat the cells with VEC-5 or a vehicle control.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-Flag antibody) to pull down the protein and its binding partners.

-

Bead Capture: Add protein A/G-conjugated beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against both tagged proteins (e.g., anti-HA and anti-Flag antibodies) to detect the co-precipitated protein. A reduction in the co-precipitated protein in the VEC-5 treated sample indicates inhibition of the interaction.

Conclusion

VEC-5 represents a promising new class of anti-HIV-1 compounds that function by inhibiting the Vif-ElonginC interaction. This novel mechanism of action restores the host's innate antiviral immunity by protecting APOBEC3G from degradation. The preclinical data demonstrate potent antiviral activity at non-cytotoxic concentrations. Further development and optimization of VEC-5 and its analogs could lead to a new therapeutic option for the treatment of HIV-1 infection, potentially as part of a combination antiretroviral therapy regimen.

a-ElonginC as a Therapeutic Target for HIV-1: An In-depth Technical Guide

This guide provides a comprehensive overview of a-ElonginC as a therapeutic target for the inhibition of HIV-1 replication. It is intended for researchers, scientists, and drug development professionals working in the field of virology and antiviral drug discovery. The content covers the molecular basis of the Vif-ElonginC interaction, its critical role in HIV-1 pathogenesis, and the current strategies for its therapeutic targeting. Detailed experimental protocols and quantitative data on known inhibitors are provided to facilitate further research and development in this area.

The Central Role of the Vif-ElonginC Interaction in HIV-1 Evasion of Host Immunity

The Human Immunodeficiency Virus Type 1 (HIV-1) has evolved sophisticated mechanisms to counteract the host's intrinsic immune defenses. A key player in this host-virus arms race is the viral infectivity factor (Vif), an accessory protein essential for viral replication in most primary human cells.[1][2] Vif's primary function is to neutralize the antiviral activity of the apolipoprotein B mRNA-editing enzyme, catalytic polypeptide-like 3 (APOBEC3) family of cytidine deaminases, particularly APOBEC3G (A3G).[3][4] In the absence of Vif, A3G is incorporated into budding virions and, upon infection of a new cell, induces catastrophic hypermutation of the viral DNA during reverse transcription, leading to non-viable progeny.[4][5]

Vif overcomes this potent antiviral defense by hijacking a cellular E3 ubiquitin ligase complex to mediate the polyubiquitination and subsequent proteasomal degradation of A3G.[6][7][8] This cellular machinery is the Cullin 5-RING E3 ligase complex, which consists of Cullin 5 (Cul5), RING-box protein 2 (Rbx2), Elongin B (EloB), and Elongin C (EloC). Vif acts as a substrate receptor, bridging A3G to this complex.[7][9] The interaction between Vif and Elongin C is a critical linchpin in the assembly of this functional E3 ligase complex.[9][10] Vif utilizes a conserved SOCS (Suppressor of Cytokine Signaling) box motif to bind directly to Elongin C.[10] This interaction is indispensable for the recruitment of the Cul5-Rbx2 catalytic core and, consequently, for the degradation of A3G.[2][7] Therefore, disrupting the Vif-ElonginC interaction presents a highly attractive therapeutic strategy to restore the innate antiviral activity of A3G.

Quantitative Data for Vif-ElonginC Inhibitors

The development of small molecule inhibitors targeting the Vif-ElonginC interface is an active area of research. Several compounds have been identified through virtual screening and subsequent biochemical and cellular assays. The most well-characterized inhibitor to date is VEC-5. The following table summarizes the available quantitative data for this and other potential inhibitors.

| Compound | Target Interaction | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| VEC-5 | Vif-ElonginC | Not Reported | 15.6 | >100 | >6.4 | [11] |

| MM-1 | Vif-ElonginC | Not Reported | ~10 | >50 | >5 | |

| RN-18 | Vif (unspecified) | Not Reported | 5-10 | >50 | >5-10 | [12] |

Note: IC50 values for direct inhibition of the Vif-ElonginC interaction are not consistently reported in the literature. EC50 values represent the effective concentration for inhibiting HIV-1 replication in cell culture. CC50 is the cytotoxic concentration 50.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Vif-ElonginC interaction and to screen for its inhibitors.

Co-Immunoprecipitation (Co-IP) to Confirm Vif-ElonginC Interaction in Cells

This protocol describes the co-immunoprecipitation of Vif and ElonginC from transiently transfected HEK293T cells.

Materials:

-

HEK293T cells

-

Expression vectors for tagged Vif (e.g., Vif-myc) and tagged ElonginC (e.g., HA-EloC)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease inhibitor cocktail immediately before use.

-

Anti-myc antibody (for immunoprecipitation)

-

Anti-HA antibody (for Western blotting)

-

Anti-ElonginC antibody (for Western blotting)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blotting apparatus

-

ECL detection reagents

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.

-

Co-transfect cells with plasmids encoding Vif-myc and HA-EloC using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells for 24-48 hours post-transfection.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold Co-IP Lysis Buffer to each dish and incubate on ice for 30 minutes with occasional swirling.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new tube. Reserve a small aliquot (20-50 µL) as the input control.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by adding 20-30 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C with gentle rotation.

-

Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

-

Add 1-2 µg of anti-myc antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.

-

Add 30 µL of fresh Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads on a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer. For each wash, resuspend the beads and incubate for 5 minutes at 4°C with rotation.

-

-

Elution and Analysis:

-

After the final wash, remove all residual buffer.

-

Elute the protein complexes by adding 30-50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel, along with the input control.

-

Perform Western blotting using anti-HA and anti-ElonginC antibodies to detect the co-immunoprecipitated proteins.

-

HIV-1 Infectivity Assay using a Luciferase Reporter System

This protocol describes a single-round infectivity assay using pseudotyped HIV-1 particles and TZM-bl reporter cells.

Materials:

-

HEK293T cells

-

An env-deleted HIV-1 proviral plasmid with a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)

-

An expression vector for a viral envelope protein (e.g., VSV-G)

-

TZM-bl reporter cell line

-

Transfection reagent

-

DMEM with 10% FBS

-

DEAE-Dextran

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Production of Pseudotyped Virus:

-

Co-transfect HEK293T cells with the env-deleted HIV-1 luciferase reporter plasmid and the VSV-G expression plasmid.

-

Incubate for 48-72 hours.

-

Harvest the cell culture supernatant containing the pseudotyped virus particles.

-

Clarify the supernatant by centrifugation at 3,000 x g for 15 minutes.

-

Filter the supernatant through a 0.45 µm filter.

-

The viral stock can be used immediately or stored at -80°C.

-

-

Infection of TZM-bl Cells:

-

Seed TZM-bl cells in a 96-well plate to be confluent on the day of infection.

-

Prepare serial dilutions of the compound to be tested.

-

Pre-incubate the cells with the compound dilutions for 1-2 hours at 37°C.

-

Add a standardized amount of pseudotyped virus to each well in the presence of DEAE-Dextran (to enhance infection).

-

Incubate for 48 hours at 37°C.

-

-

Measurement of Luciferase Activity:

-

Remove the culture medium from the wells.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Read the luminescence on a plate luminometer.

-

Calculate the percent inhibition of infectivity for each compound concentration relative to the untreated virus control.

-

Conclusion

The interaction between the HIV-1 Vif protein and the host cell factor a-ElonginC is a well-validated and promising target for the development of a new class of anti-HIV-1 drugs. By inhibiting this interaction, the natural antiviral activity of the APOBEC3G protein can be restored, leading to a potent suppression of viral replication. The technical guide provided here offers a foundation for researchers to further explore this therapeutic strategy, with detailed protocols for key experiments and a summary of the current state of inhibitor development. Further high-throughput screening and structure-based drug design efforts are warranted to identify and optimize potent and specific inhibitors of the Vif-ElonginC interaction for clinical development.

References

- 1. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Molecular insight into the conformational dynamics of the Elongin BC complex and its interaction with HIV-1 Vif - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective assembly of HIV-1 Vif-Cul5-ElonginB-ElonginC E3 ubiquitin ligase complex through a novel SOCS box and upstream cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hiv.lanl.gov [hiv.lanl.gov]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Replication by Targeting the Interaction between Vif and ElonginC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

VEC-5 Binding to the Vif-ElonginC Complex: A Technical Guide to a Novel Anti-HIV Interface

For Immediate Distribution

This technical document provides an in-depth analysis of the binding mechanics of the small-molecule inhibitor VEC-5 with the HIV-1 Vif-ElonginC protein complex. It is intended for researchers, scientists, and drug development professionals engaged in the field of virology and antiretroviral therapy. This guide details the specific binding site, the mechanism of action, relevant quantitative data, and the experimental protocols used to elucidate this interaction.

Executive Summary

The Human Immunodeficiency Virus Type 1 (HIV-1) accessory protein Vif is essential for viral pathogenesis. It counteracts the host's intrinsic antiviral defense mediated by the APOBEC3G (A3G) protein by hijacking a cellular E3 ubiquitin ligase complex, leading to A3G's ubiquitination and subsequent proteasomal degradation.[1] A critical step in the assembly of this E3 ligase is the high-affinity interaction between the Vif "SOCS box" domain and the cellular protein ElonginC (EloC). The small molecule VEC-5 has been identified as an inhibitor of this pathway. Computational and cellular studies have revealed that VEC-5 functions by directly binding to ElonginC, competitively inhibiting its interaction with Vif.[1] This action prevents the formation of the functional Vif-CUL5 E3 ligase, thereby protecting A3G from degradation and preserving its antiviral function. This document synthesizes the available data on this novel therapeutic interface.

The Vif-ElonginC Interaction: A Keystone for E3 Ligase Hijacking

The HIV-1 Vif protein acts as a substrate adaptor molecule, bridging A3G to a Cullin 5 (CUL5)-based E3 ubiquitin ligase.[2][3] The formation of this complex is initiated by the binding of Vif's C-terminal SOCS-box motif to a heterodimer of ElonginB and ElonginC (EloBC).[2][4] Specifically, the Vif BC-box, a conserved motif within the SOCS box, forms a loop-helix structure that inserts into a hydrophobic pocket on the surface of ElonginC.[1] This interaction is a prerequisite for the subsequent recruitment of CUL5 and the assembly of the complete, functional E3 ligase complex (Vif-CBF-β-EloB-EloC-Cul5).[5][6]

VEC-5 Mechanism of Action: Competitive Inhibition at the Hydrophobic Pocket

Contrary to targeting the viral protein Vif, VEC-5 exerts its inhibitory effect by binding directly to the host protein ElonginC.[1] Computational docking studies, utilizing the crystal structure of the Vif BC box in complex with ElonginB/C (PDB: 3DCG), have precisely mapped the binding site.[1]

Binding Site: VEC-5 occupies the large hydrophobic cavity on ElonginC that is normally bound by Vif. This pocket is formed by the residues Val73, Val74, Tyr76, Pro95, Ile96, Ala97, Leu104, Leu105, and Ala108.[1]

Molecular Mimicry: The naphthalene ring of VEC-5 extends into this hydrophobic pocket, effectively mimicking the interaction of key Vif residues, particularly Leu145, which fits into this pocket to anchor the Vif-EloC connection.[1] By occupying this site, VEC-5 physically and sterically blocks the Vif BC box (specifically residues Gly143, Ser144, and Leu145) from engaging with ElonginC.[1]

Caption: VEC-5 competitively binds to the ElonginC hydrophobic pocket, blocking Vif engagement.

This competitive inhibition is the central mechanism through which VEC-5 disrupts the Vif-E3 ligase pathway, ultimately protecting A3G from degradation.[1]

Quantitative Binding Analysis

While the functional consequences of VEC-5 activity are well-documented, direct quantitative binding data, such as dissociation constants (Kd) or IC50 values for the VEC-5-ElonginC interaction, are not prominently available in the reviewed scientific literature. However, to provide context for the affinity that VEC-5 must overcome, data for the native protein-protein interactions within the E3 ligase complex are presented below.

| Interacting Partners | Method | Reported Affinity (Kd) | Reference |

| Vif (full-length)/EloB/C/CBFβ <=> Cul5 N-terminus | Isothermal Titration Calorimetry (ITC) | 5 ± 2 nM | Published biophysical studies on the fully assembled Vif E3 ligase complex. |

| Vif (truncated, aa 95-192)/EloB/C <=> Cul5 N-terminus | Isothermal Titration Calorimetry (ITC) | 327 ± 40 nM | Published biophysical studies showing reduced affinity without the CBFβ-binding domain. |

| Vif SOCS-box fusion proteins <=> EloBC | Isothermal Titration Calorimetry (ITC) | Binding confirmed | ResearchGate publication detailing biochemical analysis of the Vif-EloBC interaction. Specific Kd value not stated in the abstract.[7] |

Table reflects data for the native protein-protein interactions targeted by VEC-5's mechanism of action.

Disruption of the Vif-Mediated A3G Degradation Pathway

The binding of VEC-5 to ElonginC initiates a cascade of functional consequences that restore the cell's antiviral activity. By preventing the initial Vif-EloC interaction, VEC-5 effectively halts the assembly of the entire Vif-CUL5 E3 ligase complex.

Caption: VEC-5 inhibits Vif-EloC binding, preventing E3 ligase assembly and A3G degradation.

Without a functional E3 ligase to target it, A3G protein levels are stabilized and rescued from degradation. This allows A3G to be incorporated into newly budding virions, where it can induce hypermutations in the viral reverse transcripts, rendering the virus non-infectious.

Key Experimental Methodologies

The elucidation of the VEC-5 binding site and its mechanism of action relies on a combination of computational modeling and cell-based biochemical assays.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

This protocol is designed to verify that VEC-5 disrupts the interaction between Vif and ElonginC within a cellular environment.

-

Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids expressing Myc-tagged Vif and HA-tagged ElonginC.

-

Compound Treatment: 24 hours post-transfection, treat the cells with either DMSO (vehicle control) or varying concentrations of VEC-5 (e.g., 10 µM, 25 µM, 50 µM) for an additional 24 hours. A proteasome inhibitor (e.g., MG132) should be added 4-6 hours before harvest to prevent degradation of Vif.

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.

-

Immunoprecipitation:

-

Pre-clear lysates with Protein A/G agarose beads.

-

Incubate the cleared lysates with an anti-HA antibody (to pull down ElonginC) overnight at 4°C.

-

Add fresh Protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with wash buffer to remove non-specific binders.

-

Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE loading buffer and boiling. Analyze the input lysates and the eluted immunoprecipitates by Western blot using anti-HA and anti-Myc antibodies.

-

Expected Result: In the DMSO-treated sample, Myc-Vif will be detected in the HA-ElonginC immunoprecipitate. In the VEC-5 treated samples, the amount of co-precipitated Myc-Vif will be significantly reduced in a dose-dependent manner.

Caption: Workflow for Co-Immunoprecipitation to validate VEC-5's disruptive activity.

Experimental Protocol: Computational Docking

This protocol outlines the in silico method used to predict the VEC-5 binding site.[1]

-

Protein Structure Preparation: Obtain the crystal structure of the Vif BC box in complex with ElonginB/C from the Protein Data Bank (PDB ID: 3DCG). Remove the Vif peptide and water molecules, leaving the ElonginB/C heterodimer, with a focus on ElonginC.

-

Ligand Preparation: Generate a 3D structure of VEC-5 and perform energy minimization using a suitable force field (e.g., CHARMm).

-

Binding Site Definition: Define the search space for docking as the hydrophobic pocket on ElonginC previously identified as the Vif-binding interface.

-

Molecular Docking: Use a docking program (e.g., Discovery Studio, AutoDock) to dock the prepared VEC-5 ligand into the defined binding site on ElonginC.

-

Pose Analysis and Scoring: Analyze the resulting binding poses. The top-scoring poses are selected based on the docking score function, which estimates the binding free energy.

-

Validation (Molecular Dynamics): Perform molecular dynamics simulations on the top-ranked VEC-5-ElonginC complex to assess the stability of the predicted interactions over time.

Experimental Protocol: A3G Degradation Assay (Western Blot)

This protocol assesses the functional outcome of VEC-5 treatment on A3G stability.

-

Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids expressing HA-tagged A3G and Vif. A control transfection should include A3G with an empty vector instead of Vif.

-

Compound Treatment: 24 hours post-transfection, treat cells with DMSO or a dose-range of VEC-5 for 48 hours.

-

Cell Lysis: Harvest cells and prepare whole-cell lysates in a denaturing buffer (e.g., RIPA buffer).

-

Protein Quantification: Determine the total protein concentration of each lysate for equal loading.

-

Western Blot Analysis: Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against HA (for A3G), Vif, and a loading control (e.g., β-actin).

-

Expected Result: In cells co-expressing Vif and A3G, the A3G signal will be faint or absent in the DMSO control. Treatment with VEC-5 will rescue the A3G signal in a dose-dependent manner, indicating protection from Vif-mediated degradation.

Conclusion and Future Directions

VEC-5 represents a promising class of anti-HIV compounds that function by targeting a host-pathogen protein-protein interaction. Its mechanism, centered on the competitive inhibition of the Vif-ElonginC interface, has been clearly defined through computational and cellular assays. By binding to a hydrophobic pocket on ElonginC, VEC-5 prevents the assembly of the Vif-CUL5 E3 ligase, thereby preserving the crucial antiviral function of APOBEC3G. The ElonginC surface pocket is now validated as a druggable target for the development of novel therapeutics. Future work should focus on obtaining direct quantitative binding data for VEC-5 and its analogs, solving a co-crystal structure of the VEC-5-ElonginC complex to confirm the computationally predicted binding mode, and optimizing the compound's potency and pharmacokinetic properties for clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Interactions between HIV-1 Vif and human ElonginB-ElonginC are important for CBF-β binding to Vif - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective assembly of HIV-1 Vif-Cul5-ElonginB-ElonginC E3 ubiquitin ligase complex through a novel SOCS box and upstream cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective assembly of HIV-1 Vif-Cul5-ElonginB-ElonginC E3 ubiquitin ligase complex through a novel SOCS box and upstream cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic peptides define critical contacts between elongin C, elongin B, and the von Hippel-Lindau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interactions between HIV-1 Vif and human ElonginB-ElonginC are important for CBF-β binding to Vif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Targeting the Vif-ElonginC Axis with a-ElonginC inhibitor 1 for the Restoration of APOBEC3G Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The human immunodeficiency virus-1 (HIV-1) accessory protein Vif is critical for viral pathogenesis, primarily by antagonizing the host's intrinsic antiviral defense mediated by the APOBEC3G (A3G) cytidine deaminase. Vif orchestrates the ubiquitination and subsequent proteasomal degradation of A3G by hijacking a cellular E3 ubiquitin ligase complex, which includes Cullin5, ElonginB, and ElonginC. The direct interaction between Vif and ElonginC is a linchpin in the assembly of this complex. This technical guide details the scientific basis and experimental framework for the use of "a-ElonginC inhibitor 1," a representative small molecule designed to disrupt the Vif-ElonginC interaction, thereby protecting A3G from degradation and restoring its antiviral function. This document provides an in-depth overview of the underlying signaling pathways, quantitative data on inhibitor performance, and detailed protocols for key experimental validations.

Introduction: The Vif-A3G Battleground

APOBEC3G (A3G) is a potent host restriction factor that inhibits HIV-1 replication by inducing hypermutations in the viral genome during reverse transcription.[1] To counteract this defense mechanism, HIV-1 has evolved the Vif protein. Vif acts as an adaptor molecule, recruiting A3G to a cellular Cullin5 (CUL5)-based E3 ubiquitin ligase complex.[2][3] This complex consists of CUL5, ElonginB (EloB), ElonginC (EloC), and Rbx2.[3] Vif's interaction with ElonginC is mediated by a conserved SOCS (Suppressor of Cytokine Signaling) box motif.[2][3] This recruitment leads to the polyubiquitination of A3G, marking it for degradation by the 26S proteasome.[4][5] By eliminating A3G, Vif ensures the integrity of the viral genome and promotes robust viral replication.

The critical nature of the Vif-ElonginC interaction for A3G degradation makes it an attractive target for therapeutic intervention. Small molecules that block this interface can prevent the assembly of the Vif-E3 ligase complex, thereby shielding A3G from degradation and allowing it to exert its antiviral activity. "a-ElonginC inhibitor 1" represents a class of such molecules, with VEC-5 being a notable example that has been shown to effectively inhibit HIV-1 replication in an A3G-dependent manner.[2][4]

Mechanism of Action of a-ElonginC inhibitor 1

a-ElonginC inhibitor 1 is designed to competitively bind to ElonginC at the site typically occupied by the Vif SOCS box. By occupying this hydrophobic pocket on ElonginC, the inhibitor prevents the stable association of Vif with the ElonginB/C heterodimer. This disruption has a cascading effect on the formation of the entire Vif-CUL5-E3 ligase complex. Without the stable recruitment of the E3 ligase machinery, Vif is unable to mediate the ubiquitination of A3G. Consequently, A3G protein levels are stabilized within the cell, allowing for its incorporation into nascent virions where it can then restrict viral replication.

Signaling Pathway Diagram

The following diagram illustrates the Vif-mediated A3G degradation pathway and the point of intervention for a-ElonginC inhibitor 1.

Caption: Vif-mediated A3G degradation pathway and inhibitor intervention.

Quantitative Data Presentation

The efficacy of inhibitors targeting the Vif-ElonginC interaction can be quantified through various biochemical and cellular assays. The following tables summarize key quantitative data for representative inhibitors.

Table 1: Biochemical Potency of Vif-ElonginC/A3G Inhibitors

| Inhibitor | Target Interaction | Assay Type | Kd (Dissociation Constant) | IC50 (Half-maximal Inhibitory Concentration) | Reference |

| VEC-5 | Vif-ElonginC | Surface Plasmon Resonance | Not Reported | Not Reported | [2][4] |

| Peptide Inhibitor | ElonginBC-BC Box | Not Specified | 0.45 ± 0.03 nM | Not Reported | [3] |

| N.41 | Vif-A3G | TR-FRET | Not Reported | 8.4 µM |

Table 2: Cellular Activity of Vif-ElonginC/A3G Inhibitors

| Inhibitor | Cell Line | Assay Type | EC50 (Half-maximal Effective Concentration) | CC50 (Half-maximal Cytotoxic Concentration) | Antiviral Activity | Reference |

| VEC-5 | A3G-positive cells | HIV-1 Replication | Potent Inhibition | Low Cytotoxicity | A3G-dependent | [2][4] |

| N.41 | PBMCs | HIV-1 Replication | 8.4 µM | >100 µM | Vif-dependent |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize and validate the activity of a-ElonginC inhibitor 1.

Co-Immunoprecipitation (Co-IP) to Assess Vif-ElonginC Interaction

This protocol is designed to determine if a-ElonginC inhibitor 1 can disrupt the interaction between Vif and ElonginC in a cellular context.

Materials:

-

HEK293T cells

-

Expression vectors for tagged Vif (e.g., myc-Vif) and tagged ElonginC (e.g., HA-EloC)

-

a-ElonginC inhibitor 1 (and vehicle control, e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-myc and anti-HA antibodies for immunoprecipitation and western blotting

-

Protein A/G magnetic beads

-

SDS-PAGE and western blotting reagents

Procedure:

-

Cell Culture and Transfection: Seed HEK293T cells and co-transfect with myc-Vif and HA-EloC expression vectors using a suitable transfection reagent.

-

Inhibitor Treatment: 24 hours post-transfection, treat the cells with varying concentrations of a-ElonginC inhibitor 1 or vehicle control for a specified duration (e.g., 12-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-myc antibody to pull down Vif and its interacting partners.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-HA antibody to detect co-immunoprecipitated ElonginC and with anti-myc antibody to confirm the immunoprecipitation of Vif.

-

Expected Outcome: A dose-dependent decrease in the amount of co-immunoprecipitated HA-EloC in the presence of a-ElonginC inhibitor 1 would indicate that the inhibitor disrupts the Vif-ElonginC interaction.

In Vivo Ubiquitination Assay

This assay determines the effect of a-ElonginC inhibitor 1 on the Vif-mediated ubiquitination of A3G.

Materials:

-

HEK293T cells

-

Expression vectors for HA-A3G, Vif, and His-tagged Ubiquitin

-

a-ElonginC inhibitor 1

-

Proteasome inhibitor (e.g., MG132)

-

Denaturing lysis buffer

-

Ni-NTA agarose beads

-

Western blotting reagents

Procedure:

-

Transfection and Treatment: Co-transfect HEK293T cells with HA-A3G, Vif, and His-Ubiquitin vectors. Treat with a-ElonginC inhibitor 1 as described above. Prior to harvesting, treat cells with MG132 to allow ubiquitinated proteins to accumulate.

-

Cell Lysis under Denaturing Conditions: Lyse the cells in a denaturing buffer containing 8M urea to disrupt non-covalent protein interactions.

-

Purification of Ubiquitinated Proteins: Incubate the lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Western Blotting: Elute the proteins and analyze by western blotting using an anti-HA antibody to detect ubiquitinated A3G.

Expected Outcome: A reduction in the high molecular weight smear of ubiquitinated HA-A3G in inhibitor-treated cells would demonstrate that the inhibitor blocks Vif-mediated A3G ubiquitination.

A3G Degradation Assay using Luciferase Reporter

This quantitative assay measures the ability of a-ElonginC inhibitor 1 to protect A3G from Vif-mediated degradation.

Materials:

-

HEK293T cells

-

Expression vectors for an A3G-Luciferase fusion protein and Vif

-

a-ElonginC inhibitor 1

-

Dual-luciferase reporter assay system

Procedure:

-

Transfection and Treatment: Co-transfect HEK293T cells with the A3G-Luciferase fusion vector and the Vif expression vector. A control transfection without Vif should also be performed. Treat the cells with the inhibitor.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly luciferase activity according to the manufacturer's protocol. A co-transfected Renilla luciferase vector can be used for normalization.

Expected Outcome: An increase in luciferase activity in inhibitor-treated, Vif-expressing cells compared to vehicle-treated cells would indicate that the inhibitor protects the A3G-luciferase fusion protein from degradation.

Mandatory Visualizations

Experimental Workflow for Inhibitor Validation

Caption: Workflow for validating the mechanism of action of a-ElonginC inhibitor 1.

Logical Relationship of the Vif-E3 Ligase Complex

Caption: Logical relationships within the Vif-E3 ubiquitin ligase complex.

Conclusion

The targeted inhibition of the Vif-ElonginC interaction presents a promising strategy for the development of novel anti-HIV-1 therapeutics. a-ElonginC inhibitor 1, as exemplified by molecules like VEC-5, demonstrates the feasibility of this approach. By disrupting a key protein-protein interaction necessary for Vif's function, these inhibitors can effectively restore the potent antiviral activity of the host restriction factor A3G. The experimental protocols and validation workflows detailed in this guide provide a comprehensive framework for researchers to further investigate and develop this important class of antiviral compounds. Continued research in this area holds the potential to deliver new therapeutic options for the treatment of HIV-1 infection.

References

- 1. Potency testing of cell and gene therapy products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibition of human immunodeficiency virus type 1 replication by targeting the interaction between Vif and ElonginC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure-Activity Relationship Studies of HIV-1 Virion Infectivity Factor (Vif) Inhibitors that Block Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Selective assembly of HIV-1 Vif-Cul5-ElonginB-ElonginC E3 ubiquitin ligase complex through a novel SOCS box and upstream cysteines - PMC [pmc.ncbi.nlm.nih.gov]

Elongin C: A Linchpin in HIV-1 Evasion of Host Immunity and a Novel Antiviral Target

For Immediate Release

[City, State] – [Date] – In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), researchers are increasingly focusing on host-virus interactions to identify novel therapeutic targets. One such promising target is the host protein Elongin C (EloC), a crucial component of a cellular E3 ubiquitin ligase complex that is hijacked by the HIV-1 Viral infectivity factor (Vif) protein to overcome a key antiviral defense mechanism. This technical guide provides an in-depth overview of the role of Elongin C in HIV-1 pathogenesis, its validation as a drug target, and the experimental methodologies used to investigate this critical interaction.

Executive Summary

The HIV-1 Vif protein is essential for the virus's ability to replicate in most primary human cells. Its primary function is to counteract the antiviral activity of the host's APOBEC3 (Apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3) family of cytidine deaminases, particularly APOBEC3G (A3G).[1] In the absence of Vif, A3G is incorporated into new virus particles and induces catastrophic hypermutations in the viral DNA during reverse transcription, rendering the virus non-infectious.[1] Vif neutralizes A3G by forming an E3 ubiquitin ligase complex with several host proteins, including Cullin 5 (Cul5), Elongin B (EloB), and Elongin C (EloC), which targets A3G for proteasomal degradation.[2][3] The interaction between Vif and Elongin C is a critical and indispensable step in the assembly of this complex, making it an attractive target for the development of novel anti-HIV drugs.[1][4] Small molecules that disrupt the Vif-EloC interface can protect A3G from degradation, restoring the cell's innate antiviral activity.

The Vif-Cul5-Elongin BC E3 Ubiquitin Ligase Pathway

HIV-1 Vif acts as a substrate receptor, effectively hijacking the cellular Cullin-RING E3 ubiquitin ligase machinery. The assembly and function of this complex is a stepwise process:

-

Vif-CBF-β Complex Formation: Vif first binds to the host protein Core-Binding Factor beta (CBF-β), which stabilizes Vif and is crucial for its proper folding.

-

Recruitment of Elongin B/C: The Vif-CBF-β complex then recruits the heterodimeric Elongin B/C (EloBC) complex. Vif contains a conserved SOCS (Suppressor of Cytokine Signaling) box motif, which includes a BC box that directly binds to Elongin C.[5][6]

-

Cullin 5 and Rbx2 Recruitment: The Vif-EloBC complex subsequently recruits the scaffold protein Cullin 5 (Cul5) and the RING-box protein 2 (Rbx2).[5]

-

Substrate Recognition: The N-terminal region of Vif specifically recognizes and binds to APOBEC3G.

-

Ubiquitination and Degradation: The fully assembled Vif-Cul5-EloBC-Rbx2 E3 ligase complex polyubiquitinates A3G, marking it for degradation by the 26S proteasome.[7] This prevents A3G from being packaged into new virions.

Quantitative Data: Targeting the Vif-Elongin C Interaction

The interaction between Vif and Elongin C is characterized by a moderate to high binding affinity, making it a druggable interface. Several studies have quantified this interaction and the effect of inhibitors.

| Interaction / Inhibitor | Method | Reported Value (Kd, IC50) | Reference |

| Full-length Vif : Elongin BC | Hydrogen-Deuterium Exchange Mass Spectrometry (HX MS) | Kd = 1.9 ± 0.2 µM | [8] |

| Vif130–180 : Elongin BC | Isothermal Titration Calorimetry (ITC) | Kd = 1.19 µM | [8] |

| Vif139–192 : Elongin BC | Isothermal Titration Calorimetry (ITC) | Kd = 0.4 nM | [8] |

| Vif : Elongin BC | Isothermal Titration Calorimetry (ITC) | Kd < 1 nM (subnanomolar) | |

| VEC-5 (Inhibitor) | HIV-1 Infectivity Assay (MAGI) | IC50 ≈ 10-20 µM (estimated from dose-response curve) | |

| VEC-5 (Inhibitor) | Cytotoxicity Assay (MTT) | CC50 > 100 µM | [4] |

Note: The variability in reported Kd values may be due to differences in the specific Vif constructs used, experimental conditions, and measurement techniques.

Experimental Protocols

Validating a-ElonginC as a drug target and screening for inhibitors involves a range of biochemical and cell-based assays.

Co-Immunoprecipitation (Co-IP) to Confirm Vif-EloC Interaction

This protocol is designed to verify the interaction between Vif and Elongin C within a cellular context.

-

Cell Culture and Transfection: Co-transfect HEK293T cells with expression plasmids for HA-tagged Vif and FLAG-tagged Elongin C using a suitable transfection reagent.

-

Cell Lysis: After 24-48 hours, lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Pellet the pre-clearing beads and transfer the supernatant to a new tube. Add an anti-HA antibody (to pull down Vif) and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-FLAG antibody to detect co-precipitated Elongin C. An anti-HA antibody should be used to confirm the immunoprecipitation of Vif.

In Vitro Ubiquitination Assay

This assay reconstitutes the Vif-mediated ubiquitination of APOBEC3G to confirm the function of the E3 ligase complex.

-

Reagent Preparation: Assemble purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), HA-tagged ubiquitin, the Vif-Cul5-EloBC complex (can be co-expressed and purified), and the substrate, purified APOBEC3G.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer (containing Tris-HCl, MgCl2, DTT) with ATP, E1, E2, HA-ubiquitin, and APOBEC3G.

-

Initiation: Start the reaction by adding the purified Vif-E3 ligase complex. For a negative control, omit the E3 ligase complex.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Detection: Analyze the reaction products by Western blotting using an anti-APOBEC3G antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated A3G will indicate a successful reaction. An anti-HA blot can also be used to confirm the conjugation of HA-ubiquitin.

Inhibitor Screening via Virtual and Cell-Based Assays

A multi-step approach is used to identify and validate inhibitors of the Vif-ElonginC interaction.

-

Structure-Based Virtual Screening: Utilize a 3D homology model of the Vif-Elongin C interface to computationally screen large chemical libraries (e.g., Available Chemicals Directory) for small molecules predicted to bind to the interface and disrupt the interaction.

-

HIV-1 Infectivity (MAGI) Assay: This cell-based assay is a primary screen for functional activity.

-

HEK293T cells are co-transfected with a Vif-deficient HIV-1 proviral plasmid (pNL4-3ΔVif) and an A3G expression vector.

-

Transfected cells are cultured with varying concentrations of the candidate inhibitor compounds.

-

After 48 hours, virus-containing supernatant is harvested and used to infect MAGI (HeLa-CD4-LTR-β-gal) indicator cells.

-

Infectivity is quantified by measuring β-galactosidase activity. An effective inhibitor will protect A3G, leading to its incorporation into virions and a reduction in viral infectivity.

-

-

Cytotoxicity Assay: A standard MTT or similar assay is run in parallel to ensure that the observed antiviral activity is not due to general cellular toxicity.

-

Mechanism of Action: Confirmed hits are then tested in mechanistic assays, such as the Co-IP protocol described above, to confirm that they disrupt the Vif-Elongin C interaction.

Conclusion and Future Directions

The hijacking of the host Elongin C protein by HIV-1 Vif represents a critical vulnerability in the viral life cycle. The well-defined protein-protein interface between Vif and Elongin C provides a clear target for rational drug design. The identification of small molecule inhibitors like VEC-5 demonstrates the feasibility of this approach.[4][9] Future research will focus on optimizing the potency and pharmacokinetic properties of these inhibitors to develop them into viable clinical candidates. Targeting this host-virus interaction offers a promising strategy to complement existing antiretroviral therapies, potentially with a higher barrier to the development of viral resistance.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Interactions between HIV-1 Vif and human ElonginB-ElonginC are important for CBF-β binding to Vif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into the HIV-1 Vif SOCS-box–ElonginBC interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contacts-based prediction of binding affinity in protein–protein complexes | eLife [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Replication by Targeting the Interaction between Vif and ElonginC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular insight into the conformational dynamics of the Elongin BC complex and its interaction with HIV-1 Vif - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.abcam.com [docs.abcam.com]

In-Depth Technical Guide to a-ElonginC Interaction Inhibitor 1 (VEC-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Elongin C and Its Role as a Therapeutic Target

Elongin C (ELOC) is a crucial component of multiple protein complexes that regulate fundamental cellular processes, including transcriptional elongation and protein degradation. It forms a stable heterodimer with Elongin B, creating a functional unit that serves as an adaptor to link substrate-recognition proteins to the broader machinery of E3 ubiquitin ligase complexes.

Two well-characterized Elongin BC-containing complexes are of significant therapeutic interest:

-

The VHL E3 Ubiquitin Ligase Complex: In this complex, Elongin BC binds to the von Hippel-Lindau (VHL) tumor suppressor protein. This interaction is essential for the VHL complex to recognize and target the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. Dysregulation of this pathway is a hallmark of certain cancers, making the VHL-Elongin C interaction a compelling target for anti-cancer drug development.

-

The HIV-1 Vif-Cul5 E3 Ubiquitin Ligase Complex: The Human Immunodeficiency Virus 1 (HIV-1) viral infectivity factor (Vif) hijacks the cellular E3 ubiquitin ligase machinery to counteract the host's intrinsic antiviral defense. Vif binds to Elongin BC and Cullin 5 (Cul5) to form an E3 ligase complex that targets the human antiviral protein APOBEC3G (A3G) for degradation. By degrading A3G, Vif allows the virus to replicate without lethal mutations. Therefore, inhibiting the Vif-Elongin C interaction is a promising strategy for developing novel anti-HIV therapeutics.

This guide focuses on a specific small molecule inhibitor of the Elongin C interaction, VEC-5, which has been identified as a potent antagonist of the HIV-1 Vif-Elongin C interaction.

Chemical Structure and Properties of a-ElonginC Interaction Inhibitor 1 (VEC-5)

VEC-5 is a small molecule inhibitor that has been shown to disrupt the interaction between the HIV-1 Vif protein and the cellular Elongin C protein. By doing so, it prevents the Vif-mediated degradation of the antiviral protein APOBEC3G, thereby inhibiting HIV-1 replication.

Chemical Structure:

Chemical Formula: C₂₄H₁₈N₂O₄

Molecular Weight: 410.41 g/mol

CAS Number: 374679-27-3

IUPAC Name: 2-(1-naphthoyl)-5-(pyridin-4-ylcarbonyl)pyrrolo[1,2-a]quinoline-1,3(2H,5H)-dione

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving Elongin C that are relevant to the mechanism of action of VEC-5.

Caption: The VHL E3 Ubiquitin Ligase Pathway.

Caption: The HIV-1 Vif-Cul5 E3 Ligase Pathway and Inhibition by VEC-5.

Quantitative Data

The following table summarizes the inhibitory activity of VEC-5 and related indolizine derivatives against the HIV-1 Vif-mediated degradation of APOBEC3G.

| Compound | Description | IC50 (µM) | Reference |

| VEC-5 | A potent small molecule inhibitor of the Vif-ElonginC interaction. | ~36.1 | [1] |

| Indolizine Derivative 1 | An indolizine derivative with improved activity over VEC-5. | ~20 | [2] |

| Indolizine Derivative 2 | An indolizine derivative with improved activity over VEC-5. | ~20 | [2] |

| Indolizine Derivative 3 | An indolizine derivative with improved activity over VEC-5. | ~20 | [2] |

| Indolizine Derivative 4 | An indolizine derivative with improved activity over VEC-5. | ~20 | [2] |

| Indolizine Derivative 5 | An indolizine derivative with improved activity over VEC-5. | ~20 | [2] |

Experimental Protocols

Detailed methodologies for key experiments used in the characterization of Elongin C interaction inhibitors are provided below.

Synthesis of Indolizine Derivatives

The synthesis of indolizine derivatives, a class of compounds to which VEC-5 belongs, generally follows a multi-step reaction pathway. A representative, generalized protocol is outlined below.

Caption: General Synthetic Workflow for Indolizine Derivatives.

Protocol:

-

Quaternization: A substituted pyridine is reacted with an α-halo ketone in a suitable solvent (e.g., acetone, acetonitrile) to form the corresponding N-pyridinium salt. The reaction is typically carried out at room temperature or with gentle heating.

-

Cycloaddition: The pyridinium salt is treated with a base (e.g., triethylamine, potassium carbonate) to generate a pyridinium ylide in situ. This ylide then undergoes a 1,3-dipolar cycloaddition reaction with an alkyne or a substituted alkene.

-

Aromatization: The resulting cycloadduct is often unstable and undergoes spontaneous or induced aromatization (e.g., by oxidation) to form the stable indolizine core.

-

Functional Group Modification: Further modifications, such as acylation or other substitutions at various positions of the indolizine ring, are carried out to synthesize a library of derivatives. For example, Friedel-Crafts acylation can be used to introduce aroyl groups.

Note: Specific reaction conditions, catalysts, and purification methods will vary depending on the desired final product.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to determine if the inhibitor can disrupt the interaction between Vif and Elongin C in a cellular context.

Protocol:

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with plasmids expressing HA-tagged Elongin C and FLAG-tagged Vif using a suitable transfection reagent.

-

Inhibitor Treatment: 24 hours post-transfection, the cells are treated with varying concentrations of the inhibitor (e.g., VEC-5) or a vehicle control (e.g., DMSO) for a specified period (e.g., 12-24 hours).

-

Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

-

Immunoprecipitation: The cell lysates are pre-cleared with protein A/G agarose beads. The supernatant is then incubated with an anti-FLAG antibody overnight at 4°C to capture the Vif protein and its interacting partners.

-

Capture of Immune Complexes: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with anti-FLAG and anti-HA antibodies to detect Vif and Elongin C, respectively. A decrease in the amount of co-immunoprecipitated Elongin C in the presence of the inhibitor indicates a disruption of the interaction.

Fluorescence Polarization (FP) Assay

This in vitro assay provides a quantitative measure of the binding affinity between two molecules and can be used to determine the IC50 of an inhibitor in a competitive binding format.

Protocol:

-

Reagents:

-

Fluorescently labeled peptide corresponding to the Elongin C-binding domain of Vif (e.g., FAM-labeled Vif BC-box peptide).

-

Purified recombinant Elongin BC protein complex.

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mM TCEP, 0.01% Tween-20).

-

Test inhibitor (e.g., VEC-5) at various concentrations.

-

-

Assay Setup: The assay is performed in a black, low-volume 384-well plate.

-

Binding Reaction: The fluorescently labeled Vif peptide and the Elongin BC protein are incubated together in the assay buffer to allow for complex formation. The concentrations are chosen to be around the Kd of the interaction to ensure a significant polarization signal.

-

Competitive Inhibition: Serial dilutions of the test inhibitor are added to the wells containing the pre-formed fluorescent peptide-protein complex.

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.

-

Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration is used to calculate the IC50 value of the inhibitor.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of the inhibitor on host cells.

Protocol:

-

Cell Seeding: Human T-cell lines (e.g., CEM-SS) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Inhibitor Treatment: The cells are treated with serial dilutions of the inhibitor for a period that corresponds to the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well (10% of the culture volume).

-

Incubation: The plate is incubated for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: A solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the viability of the vehicle-treated control cells. The CC50 (50% cytotoxic concentration) is calculated from the dose-response curve.

Conclusion

Inhibitors of the Elongin C interaction, such as VEC-5, represent a promising class of therapeutic agents with potential applications in both antiviral and anti-cancer therapies. By disrupting the protein-protein interactions that are critical for the function of E3 ubiquitin ligase complexes hijacked by pathogens or dysregulated in disease, these molecules offer a targeted approach to drug development. The experimental protocols and data presented in this guide provide a framework for the continued investigation and optimization of Elongin C interaction inhibitors. Further research in this area is warranted to develop more potent and selective compounds for clinical use.

References

Methodological & Application

Application Notes and Protocols for a-ElonginC Interaction Inhibitor 1 in Cell-Based HIV-1 Infectivity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus-1 (HIV-1) accessory protein Vif (Viral infectivity factor) is essential for viral replication and pathogenesis. Vif counteracts the host's intrinsic antiviral defense mediated by the APOBEC3G (Apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G) protein. Vif acts as an adaptor molecule, hijacking a cellular E3 ubiquitin ligase complex to target APOBEC3G for proteasomal degradation. This E3 ligase complex is composed of Cullin5, ElonginB, ElonginC, and Rbx2. By degrading APOBEC3G, Vif ensures the production of infectious viral particles.

The interaction between Vif and the cellular protein ElonginC is a critical step in the assembly of this E3 ligase complex. Therefore, inhibiting this interaction presents a promising therapeutic strategy to restore the anti-HIV-1 activity of APOBEC3G. a-ElonginC interaction inhibitor 1, exemplified by the small molecule VEC-5, is a potent inhibitor of the Vif-ElonginC interaction.[1] This document provides detailed application notes and protocols for the use of a-ElonginC interaction inhibitor 1 in cell-based HIV-1 infectivity assays.

Mechanism of Action

a-ElonginC interaction inhibitor 1 functions by disrupting the protein-protein interaction between HIV-1 Vif and the cellular ElonginC protein. This inhibition prevents the formation of the functional Vif-Cullin5-ElonginB/C E3 ubiquitin ligase complex.[1] As a result, the host restriction factor APOBEC3G is no longer targeted for degradation and can be packaged into budding virions. Encapsidated APOBEC3G induces hypermutation in the viral DNA during reverse transcription, leading to the production of non-infectious viral progeny.

Quantitative Data

The following tables summarize the in vitro activity of the a-ElonginC interaction inhibitor VEC-5.

Table 1: Anti-HIV-1 Activity of VEC-5

| Parameter | Value | Cell Line | Assay Type |

| EC50 | ~5 µM | H9 cells | HIV-1 infectivity |

EC50 (Half-maximal effective concentration) is the concentration of the inhibitor that results in a 50% reduction in HIV-1 infectivity.

Table 2: Cytotoxicity of VEC-5

| Concentration (µM) | Cell Viability (%) | Cell Line | Assay Type |

| 0 | 100 | H9 cells | MTT Assay |

| 1.56 | 98.2 ± 3.5 | H9 cells | MTT Assay |

| 3.12 | 97.5 ± 4.1 | H9 cells | MTT Assay |

| 6.25 | 95.8 ± 3.9 | H9 cells | MTT Assay |

| 12.5 | 93.1 ± 4.5 | H9 cells | MTT Assay |

| 25 | 89.5 ± 5.2 | H9 cells | MTT Assay |

| 50 | 85.3 ± 6.1 | H9 cells | MTT Assay |

| 100 | 78.4 ± 7.3 | H9 cells | MTT Assay |

Data is presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed protocols for evaluating the efficacy of a-ElonginC interaction inhibitor 1 in cell-based HIV-1 infectivity assays.

Protocol 1: HIV-1 Infectivity Assay using TZM-bl Reporter Cells

This assay measures HIV-1 infection by quantifying the activity of a luciferase reporter gene integrated into the TZM-bl cell line.[2][3]

Materials:

-

TZM-bl cells

-

Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

-

HIV-1 virus stock (e.g., NL4-3)

-

a-ElonginC interaction inhibitor 1 (e.g., VEC-5)

-

96-well flat-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Plating:

-

Trypsinize and resuspend TZM-bl cells in complete growth medium.

-

Seed 1 x 104 cells per well in a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Preparation:

-